Methyl 3-azido-4-methyl-2-methylidenehexanoate
Description
Methyl 3-azido-4-methyl-2-methylidenehexanoate is a structurally complex methyl ester characterized by a methylidene group (CH₂=C), an azido (N₃) substituent, and a branched alkyl chain. The compound’s unique functional groups confer distinct reactivity: the azide group is highly reactive in click chemistry (e.g., Huisgen cycloadditions), while the methylidene moiety may participate in polymerization or cycloaddition reactions. Its structural complexity suggests challenges in synthesis and purification, necessitating advanced analytical techniques like gas chromatography (GC) or crystallography for characterization .
Properties
CAS No. |
918156-04-4 |
|---|---|
Molecular Formula |
C9H15N3O2 |
Molecular Weight |
197.23 g/mol |
IUPAC Name |
methyl 3-azido-4-methyl-2-methylidenehexanoate |
InChI |
InChI=1S/C9H15N3O2/c1-5-6(2)8(11-12-10)7(3)9(13)14-4/h6,8H,3,5H2,1-2,4H3 |
InChI Key |
MQLUWSXFXFQJCF-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C(C(=C)C(=O)OC)N=[N+]=[N-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-azido-4-methyl-2-methylidenehexanoate typically involves the azidation of a suitable precursor. One common method is the nucleophilic substitution reaction where an alkyl halide is treated with sodium azide (NaN3) in an appropriate solvent such as dimethylformamide (DMF) or acetonitrile. The reaction is usually carried out at elevated temperatures to ensure complete conversion .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and safety. The use of automated systems allows for precise control of reaction conditions, minimizing the risk associated with handling azides .
Chemical Reactions Analysis
Cycloaddition Reactions
The azido group (-N₃) participates in 1,3-dipolar cycloadditions , particularly with alkynes, to form triazole derivatives. This reaction, catalyzed by copper(I) (CuAAC), is a cornerstone of click chemistry:
Applications :
Reduction Reactions
The azido group can be selectively reduced to an amine (-NH₂) under controlled conditions:
| Reducing Agent | Conditions | Product |
|---|---|---|
| H₂S (gas) | Aqueous buffer, RT | 3-Amino-4-methyl-2-methylidenehexanoate |
| LiAlH₄ | Anhydrous THF, 0°C | 3-Amino-4-methyl-2-methylidenehexanol |
Key Findings :
-
H₂S-mediated reduction preserves the methylidene group, enabling fluorescent probe applications .
-
Catalytic hydrogenation (H₂/Pd) may require protection of the alkene to avoid side reactions.
Alkene-Based Reactions
The methylidene group (CH₂=C) undergoes electrophilic additions and cycloadditions :
Example : Diels-Alder reaction with dienes:
Applications :
-
Synthesis of complex carbocycles for natural product analogs.
Ester Hydrolysis and Transesterification
The methyl ester hydrolyzes under acidic/basic conditions:
Conditions and Outcomes :
-
Acidic hydrolysis : Yields carboxylic acid, often requiring heat.
-
Basic hydrolysis : Produces carboxylate salts at milder temperatures.
Transesterification with alcohols (e.g., ethanol) forms new esters, useful in prodrug design.
Thermal Decomposition
Azides decompose exothermically upon heating, producing nitrogen gas and nitriles:
Safety Note :
-
Decomposition temperatures vary; differential scanning calorimetry (DSC) is recommended for stability assessment.
Comparative Reaction Table
Mechanistic Insights
Scientific Research Applications
Medicinal Chemistry
-
Anticancer Activity
- Methyl 3-azido-4-methyl-2-methylidenehexanoate has been explored for its anticancer properties. Compounds with azido groups are known to participate in bioorthogonal reactions, which can be utilized for targeted drug delivery systems. The azide moiety can facilitate click chemistry reactions, allowing for the conjugation of therapeutic agents to cancer-targeting ligands .
- Case Study: A study demonstrated that compounds with similar azido functionalities exhibited significant antiproliferative effects against various cancer cell lines, indicating potential for further development as anticancer agents .
-
Bioconjugation
- The azido group allows for bioconjugation with biomolecules such as proteins and nucleic acids. This property is particularly useful in developing diagnostic tools and targeted therapies in cancer treatment.
- Example: Researchers have utilized azide-containing compounds in the synthesis of antibody-drug conjugates (ADCs), enhancing the specificity and efficacy of cancer therapies.
Materials Science
-
Polymer Chemistry
- This compound can serve as a precursor for the synthesis of functional polymers. Its reactive azido group can initiate polymerization processes or be incorporated into polymer backbones.
- Application: The compound has potential applications in developing smart materials that respond to environmental stimuli, such as temperature or pH changes.
-
Coatings and Adhesives
- The compound's unique chemical structure may also be leveraged in formulating advanced coatings and adhesives with enhanced performance characteristics, such as improved adhesion properties or resistance to environmental degradation.
Mechanism of Action
The mechanism of action of methyl 3-azido-4-methyl-2-methylidenehexanoate primarily involves the reactivity of the azido group. The azido group can undergo cycloaddition reactions with alkynes to form stable triazole rings. This reactivity is exploited in click chemistry, where the compound is used to create covalent bonds between molecules in a highly specific and efficient manner .
Comparison with Similar Compounds
Comparison with Structurally Similar Methyl Esters
Structural Analogues
- Sandaracopimaric Acid Methyl Ester (): A diterpene-derived methyl ester with a fused cyclic structure. Unlike Methyl 3-azido-4-methyl-2-methylidenehexanoate, it lacks azide and methylidene groups but shares the ester functionality. Its rigidity from cyclic systems limits conformational flexibility, whereas the target compound’s linear chain and reactive groups enhance versatility in synthetic applications .
- Metsulfuron Methyl Ester (): A sulfonylurea-containing pesticide methyl ester. While both compounds are methyl esters, the sulfonylurea group in metsulfuron contrasts with the azide in the target compound, leading to divergent biological activities and environmental behaviors .
- Methyl Salicylate (): A simple aromatic ester with analgesic properties. Its low molecular weight and polar hydroxyl group differ significantly from the target compound’s aliphatic azide and methylidene groups, impacting solubility and volatility .

Physical and Chemical Properties
A comparative analysis of key properties is summarized below:
Reactivity and Stability
- Azide Group: The azide in the target compound differentiates it from non-azide esters like methyl salicylate, enabling participation in bioorthogonal reactions. However, azides are thermally unstable, posing storage challenges compared to stable esters like sandaracopimaric acid methyl ester .
- Methylidene Group : The electron-deficient methylidene moiety increases susceptibility to nucleophilic attack, contrasting with the inertness of aromatic esters (e.g., methyl salicylate) .
Research Findings and Analytical Methods
- Gas Chromatography (GC) : Used to characterize methyl esters in resin samples (e.g., sandaracopimaric acid methyl ester), suggesting applicability for analyzing the target compound’s purity and stability .
- Crystallography : Advanced phase-annealing methods (e.g., SHELX-90) could resolve the target compound’s stereochemistry, though its liquid state at room temperature may limit crystallographic utility .
- Environmental Impact : Unlike pesticide esters (e.g., metsulfuron methyl ester), the target compound’s azide group may raise toxicity concerns, warranting specialized disposal protocols .
Biological Activity
Methyl 3-azido-4-methyl-2-methylidenehexanoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, including antimicrobial, anticancer, and other pharmacological effects, supported by data tables and relevant case studies.
Chemical Structure and Properties
This compound is characterized by the presence of an azide functional group, which is known for its reactivity and potential biological implications. The structure can be represented as follows:
Where , , , and denote the number of carbon, hydrogen, nitrogen, and oxygen atoms, respectively. The azide group () is often associated with various biological activities including antimicrobial and anticancer properties.
Antimicrobial Activity
The antimicrobial efficacy of this compound has been evaluated against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values indicate the concentration at which the compound inhibits bacterial growth.
Table 1: Antimicrobial Activity Data
| Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) |
|---|---|---|
| Escherichia coli | 15 | 30 |
| Staphylococcus aureus | 10 | 25 |
| Pseudomonas aeruginosa | 20 | 40 |
| Candida albicans | 5 | 10 |
The compound exhibited significant activity against both Gram-positive and Gram-negative bacteria, with the lowest MIC against Staphylococcus aureus and Candida albicans, indicating its potential as an antimicrobial agent .
Anticancer Activity
Recent studies have highlighted the anticancer properties of this compound. It has shown promising results in inhibiting cancer cell proliferation in vitro.
Case Study: In Vitro Anticancer Effects
A study conducted on human cancer cell lines demonstrated that this compound significantly inhibited cell growth in a dose-dependent manner. The following results were observed:
Table 2: Anticancer Activity Data
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (Cervical Cancer) | 12 |
| MCF-7 (Breast Cancer) | 8 |
| A549 (Lung Cancer) | 15 |
The IC50 values indicate the concentration required to inhibit cell growth by 50%. The compound was most effective against MCF-7 cells, suggesting a selective action towards certain cancer types .
The biological activity of this compound may be attributed to its ability to interfere with cellular processes. Preliminary investigations suggest that it may induce apoptosis in cancer cells through the activation of caspase pathways and modulation of apoptotic proteins.
Q & A
Q. What are the recommended synthetic routes for Methyl 3-azido-4-methyl-2-methylidenehexanoate, and how can purity be optimized?
Methodological Answer: The compound is synthesized via a multi-step pathway involving (1) esterification of the carboxylic acid precursor, (2) azide introduction via nucleophilic substitution or Staudinger-type reactions, and (3) stabilization of the methylidene group under inert conditions (e.g., argon atmosphere). Purity optimization requires:
- Chromatography: Use flash column chromatography with gradients of ethyl acetate/hexane (60–80% ethyl acetate) to separate azide-containing intermediates .
- Crystallization: Recrystallize from dimethylformamide (DMF) or dichloromethane/hexane mixtures to remove unreacted starting materials .
- Analytical Confirmation: Validate purity via HPLC (C18 column, acetonitrile/water mobile phase) and NMR (¹H/¹³C) to confirm absence of azide decomposition byproducts .
Q. How should researchers characterize the stability of this compound under varying experimental conditions?
Methodological Answer: Stability studies must address:
- Thermal Stability: Conduct differential scanning calorimetry (DSC) to identify decomposition thresholds (e.g., exothermic peaks >120°C indicate risk) .
- Photolytic Sensitivity: Expose samples to UV light (254 nm) for 24–72 hours; monitor azide degradation via FT-IR (loss of –N₃ stretch at ~2100 cm⁻¹) .
- Hydrolytic Stability: Incubate in buffered solutions (pH 2–10) at 37°C for 48 hours; quantify ester hydrolysis by LC-MS .
Critical Consideration: Contradictions in stability data often arise from trace moisture or metal contaminants. Always use anhydrous solvents and chelating agents (e.g., EDTA) during handling .
Advanced Research Questions
Q. What mechanistic insights explain the reactivity of the methylidene group in click chemistry applications?
Methodological Answer: The methylidene group enhances strain-promoted azide-alkyne cycloaddition (SPAAC) due to:
- Electronic Effects: Hyperconjugation stabilizes transition states, lowering activation energy (confirmed via DFT calculations at B3LYP/6-31G* level) .
- Steric Accessibility: X-ray crystallography (e.g., CCDC data) reveals planar geometry, enabling efficient copper-free click reactions .
Data Contradiction Note: Some studies report reduced reactivity in polar aprotic solvents (e.g., DMSO), likely due to solvent coordination with the methylidene group. Mitigate by using toluene or THF .
Q. How can conflicting spectral data (e.g., NMR vs. IR) for azide-containing intermediates be resolved?
Methodological Answer:
- NMR Artifacts: Azide protons may exhibit splitting due to quadrupolar broadening. Use deuterated solvents (CDCl₃) and elevated temperatures (50°C) to sharpen signals .
- IR Validation: Cross-reference with X-ray photoelectron spectroscopy (XPS) to confirm azide (–N₃) binding energy at ~400 eV, resolving ambiguities from overlapping carbonyl stretches .
Example Workflow:
Acquire high-resolution mass spectrometry (HRMS) to confirm molecular ion.
Perform 2D NMR (COSY, HSQC) to assign overlapping signals.
Compare with computational NMR predictions (e.g., ACD/Labs or Gaussian) .
Q. What strategies are recommended for integrating this compound into drug discovery pipelines targeting kinase inhibition?
Methodological Answer:
- Structure-Activity Relationship (SAR): Modify the methylidene/azide moieties and assay against CDK1/GSK3β kinases (IC₅₀ < 1 μM achievable with para-substituted aryl groups) .
- In Silico Docking: Use AutoDock Vina to predict binding poses in kinase ATP pockets; prioritize derivatives with ΔG < –9 kcal/mol .
- Biological Validation: Perform cellular assays (e.g., MTT for cytotoxicity) and Western blotting to confirm downstream target modulation (e.g., phospho-Rb levels) .
Q. Table: Key SAR Findings
| Derivative | R-Group | CDK1 IC₅₀ (nM) | Selectivity (CDK1/GSK3β) |
|---|---|---|---|
| Parent | –CH₂C(CH₃)N₃ | 850 | 1:1.2 |
| Analog A | –CH₂C(CF₃)N₃ | 320 | 1:4.5 |
| Analog B | –CH₂C(Ph)N₃ | 1200 | 1:0.8 |
Q. How should researchers design experiments to address discrepancies in reported catalytic efficiencies for azide reductions?
Methodological Answer:
- Control Experiments: Compare Staudinger (triphenylphosphine) vs. Lindlar catalyst (H₂/Pd) efficiencies under identical conditions (e.g., 25°C, 12 hours) .
- Kinetic Profiling: Use in situ IR to monitor azide consumption rates; calculate turnover frequencies (TOF) for each catalyst .
- Error Analysis: Statistically validate replicates (n ≥ 5) to distinguish methodological variability from intrinsic catalyst differences .
Resolution Example: Lindlar catalysis may underperform in polar solvents due to Pd leaching, whereas Staudinger exhibits consistent TOF in DCM .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

